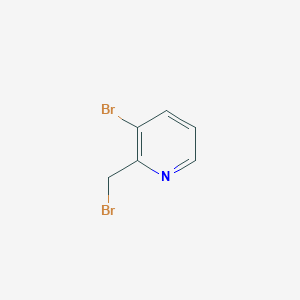

3-Bromo-2-(bromomethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIZOBDAEIFYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754131-60-7 | |

| Record name | 3-bromo-2-(bromomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)pyridine for Advanced Chemical Synthesis

This compound is a halogenated pyridine derivative that has emerged as a highly valuable and versatile intermediate in the fields of medicinal chemistry and organic synthesis. Its structure is distinguished by two bromine atoms at distinct positions: one directly attached to the pyridine ring at the 3-position (an aryl bromide) and another on the adjacent methyl group at the 2-position (a benzylic-type bromide). This unique arrangement of dual, differentially reactive halogen handles makes it an exceptional scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2]

The pyridine core is a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions.[2][3] The strategic placement of reactive groups, as seen in this compound, allows researchers to systematically introduce diverse functional groups, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive overview of its properties, reactivity, synthesis, and applications, with a focus on its practical use in a research and development setting.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in the laboratory. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number : 754131-60-7

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂N | |

| Molecular Weight | 250.92 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 250.9 ± 25.0 °C at 760 mmHg | |

| Storage Temperature | -20°C, sealed, away from moisture | |

| Purity | Typically ≥97% | |

| InChI Key | FVIZOBDAEIFYGH-UHFFFAOYSA-N |

Core Reactivity: The Power of Differential Functionalization

The primary utility of this compound stems from the significant difference in reactivity between its two carbon-bromine bonds. This allows for selective, stepwise modification of the molecule.

-

The Highly Reactive Bromomethyl Group : The C(sp³)-Br bond of the bromomethyl group is analogous to a benzylic bromide. It is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This site readily reacts with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions, making it the primary point for initial derivatization.

-

The Stable Aryl Bromide : The C(sp²)-Br bond at the 3-position of the pyridine ring is a typical aryl bromide. It is relatively inert to standard nucleophilic substitution but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[4] This includes foundational transformations like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, which are instrumental for forming new carbon-carbon and carbon-heteroatom bonds.[2]

This differential reactivity enables a powerful synthetic strategy: a researcher can first perform a nucleophilic substitution at the bromomethyl position under relatively mild conditions, leaving the aryl bromide untouched. Subsequently, the more robust conditions of a palladium-catalyzed cross-coupling reaction can be employed to modify the 3-position.

Caption: Diagram 1: Differential Reactivity of this compound.

Synthesis Pathway

While multiple synthetic routes can be envisioned, a common strategy for preparing compounds of this class involves the selective bromination of a methylpyridine precursor. For instance, 2-methyl-3-bromopyridine can serve as a key starting material.[5] The synthesis of the target compound would typically proceed via a radical bromination of the methyl group, often using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

Caption: Diagram 2: General Synthetic Workflow.

Application in Drug Discovery: A Scaffold for Anti-Virulence Agents

A compelling application of bromomethyl-substituted heterocyclic scaffolds is in the development of anti-virulence drugs, which represent a novel strategy to combat bacterial infections by disarming pathogens rather than killing them.[6] This approach may reduce the selective pressure that drives antibiotic resistance.

In one such strategy, a bromomethyl-substituted pyridone scaffold was used as a versatile platform to synthesize a library of "pilicides"—compounds that inhibit the formation of pili, the hair-like appendages bacteria use to attach to host cells.[6] The bromomethyl group served as a reactive handle to introduce a wide variety of substituents (amines, ethers, amides) via nucleophilic substitution, allowing for rapid exploration of the structure-activity relationship (SAR).[6] This work highlights how this compound can serve as a pivotal starting point for creating diverse compound libraries targeting novel biological pathways.

Experimental Protocol: Nucleophilic Substitution at the Bromomethyl Position

This protocol provides a representative method for the derivatization of this compound with a generic primary amine nucleophile.

Objective: To synthesize N-((3-bromopyridin-2-yl)methyl)alkanamine.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., propylamine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Round-bottom flask, magnetic stirrer, condenser

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile).

-

Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) to the stirring solution, followed by the dropwise addition of the primary amine (1.2 eq).

-

Reaction Execution: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). If the reaction is slow, gentle heating to 40-50 °C can be applied.

-

Workup:

-

Once the reaction is complete, filter off any inorganic solids (like K₂CO₃).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Wash the organic layer sequentially with water and then brine to remove any remaining base and salts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions are essential when handling this compound and its related compounds.

-

Hazard Statements: The compound is classified as corrosive. It is harmful if swallowed and causes severe skin burns and eye damage. Isomeric compounds and precursors are often listed as causing skin and serious eye irritation, and may cause respiratory irritation.[7][8]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[10]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[8][9][10]

Conclusion

This compound is a powerful and strategically designed building block for modern organic synthesis. Its key attribute—the differential reactivity of its two C-Br bonds—provides chemists with a reliable platform for sequential and controlled molecular elaboration. This feature is particularly advantageous in drug discovery, where the systematic exploration of chemical space is paramount for identifying and optimizing lead candidates. By understanding its core principles of reactivity and adhering to safe handling protocols, researchers can effectively leverage this versatile intermediate to accelerate the synthesis of novel and complex chemical entities.

References

-

IndiaMART. (n.d.). This compound, CAS NO:, Grade Standard: Lab Grade. Retrieved from IndiaMART. [Link]

-

Wikipedia. (2023). 3-Bromopyridine. Retrieved from Wikipedia. [Link]

-

Chorell, E., Bengtsson, C., Banchelin, T. S. L., Das, P., Uvell, H., Sinha, A. K., Pinkner, J. S., Hultgren, S. J., & Almqvist, F. (2014). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Bioorganic & Medicinal Chemistry, 22(17), 4774–4784. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal & Organic Chemistry. [Link]

- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

-

Al-Warhi, T., Sabt, A., Rizk, O., & El-Agrody, A. M. (2024). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 14(1), 223. [Link]

-

Angene Chemical. (2024). 3-(Bromomethyl)pyridine hydrobromide - Safety Data Sheet. Retrieved from Angene Chemical. [Link]

-

Guo, J., Wang, J., & Lu, Y. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Synthetic Communications, 45(2), 204-208. [Link]

-

PubChem. (n.d.). 3-(Bromomethyl)-2-methoxypyridine. Retrieved from PubChem. [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 6. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-3-(bromomethyl)pyridine, 96%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

A Technical Guide to 3-Bromo-2-(bromomethyl)pyridine: A Versatile Bifunctional Building Block in Synthetic and Medicinal Chemistry

Abstract

3-Bromo-2-(bromomethyl)pyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the domains of pharmaceutical and agrochemical research. Its strategic value is derived from the presence of two distinct and orthogonally reactive bromine substituents: a highly labile benzylic bromide at the 2-methyl position and a more robust aryl bromide at the 3-position of the pyridine ring. This inherent dichotomy in reactivity allows for selective, stepwise functionalization, enabling the efficient construction of complex molecular architectures and the rapid generation of compound libraries for drug discovery. This guide provides an in-depth analysis of the compound's physicochemical properties, synthesis, safety considerations, and its dualistic reactivity, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction and Strategic Importance

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a frequent choice for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Within the vast landscape of pyridine derivatives, this compound (CAS No: 754131-60-7) stands out due to its bifunctional nature.

The molecule's utility is rooted in the differential reactivity of its two carbon-bromine bonds:

-

The Bromomethyl Group (-CH₂Br): This benzylic-type halide is exceptionally susceptible to nucleophilic substitution, acting as a potent electrophilic site for the introduction of a wide array of functional groups.

-

The 3-Bromo Group (C-Br): This aryl halide is significantly less reactive towards classical nucleophilic substitution but serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

This differential reactivity allows chemists to employ a two-stage functionalization strategy, making it an invaluable tool for creating diverse molecular libraries from a single, advanced intermediate.[3]

Caption: Structure of this compound.

Physicochemical Properties and Safety Data

Accurate physical and chemical data are critical for experimental design and safety. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 754131-60-7 | [4] |

| Molecular Formula | C₆H₅Br₂N | [4] |

| Molecular Weight | 250.92 g/mol | |

| Appearance | Solid | |

| Boiling Point | 250.9 ± 25.0 °C at 760 mmHg | [4] |

| Density | 2.0 ± 0.1 g/cm³ | [4] |

| Purity | ≥97% (typical) | [4] |

| InChI Key | FVIZOBDAEIFYGH-UHFFFAOYSA-N |

Safety, Handling, and Storage

Signal Word: Danger

This compound is classified as corrosive and must be handled with extreme care.

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

-

Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[6]

-

Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product. Ensure that an eyewash station and safety shower are readily accessible.[6]

-

Incompatible Materials: Avoid strong oxidizing agents.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage at -20°C is recommended to prevent degradation.

Synthesis and Mechanistic Considerations

The most logical and common synthetic route to this compound involves a two-step process starting from commercially available 2-picoline (2-methylpyridine).

Caption: General synthetic workflow for this compound.

Step A: Synthesis of 3-Bromo-2-methylpyridine

The precursor, 3-bromo-2-methylpyridine, can be synthesized via electrophilic bromination of 2-picoline.[7] This reaction typically employs bromine in the presence of a Lewis acid catalyst like aluminum chloride at elevated temperatures.[7] The Lewis acid activates the pyridine ring towards electrophilic attack, directing bromination primarily to the 3- and 5-positions. The desired 3-bromo isomer must then be isolated from the reaction mixture, often through column chromatography.[7]

Step B: Free-Radical Bromination of the Methyl Group

The conversion of the methyl group of 3-bromo-2-methylpyridine to a bromomethyl group is a classic benzylic bromination. This is achieved via a free-radical chain reaction.

Causality Behind Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂). NBS provides a low, constant concentration of bromine radicals, which favors the desired substitution on the methyl group over competing electrophilic addition to the aromatic ring. It is also a crystalline solid, making it safer and easier to handle than liquid bromine.

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. AIBN is often preferred as it decomposes cleanly with the loss of nitrogen gas to generate radicals at a predictable rate upon heating.

-

Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used. These solvents do not participate in the reaction and can effectively dissolve the starting material.

Experimental Protocol: Synthesis of this compound

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-methylpyridine (1.0 eq).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

-

Solvent: Add anhydrous carbon tetrachloride to the flask.

-

Reaction: Heat the reaction mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the solid NBS, which is denser than CCl₄, and the formation of succinimide, which is less dense and will float.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a solid.

The Dichotomy of Reactivity: A Guide to Selective Functionalization

The synthetic power of this reagent lies in the ability to selectively address its two electrophilic sites. The bromomethyl group is orders of magnitude more reactive towards nucleophiles than the aryl bromide.

The Highly Labile Bromomethyl Group: Gateway to Nucleophilic Substitution

The C-Br bond of the bromomethyl group is analogous to a benzylic halide. It readily undergoes nucleophilic substitution reactions via an Sₙ2 mechanism, or an Sₙ1 mechanism if a stable carbocation can be formed.[8] This high reactivity allows for the facile introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles while leaving the C3-bromo position untouched.

Caption: General scheme for Sₙ2 reaction at the bromomethyl position.

Experimental Protocol: N-Alkylation with a Primary Amine

-

Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask.

-

Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is crucial to neutralize the HBr byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Nucleophile Addition: Add the primary amine (e.g., benzylamine) (1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Workup: Upon completion, filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired secondary amine product.

The Aryl Bromide: A Handle for Cross-Coupling Chemistry

The C(sp²)-Br bond at the 3-position is much stronger and less polarized than the C(sp³)-Br bond of the bromomethyl group. It is generally unreactive towards nucleophiles under standard conditions but is readily activated by transition metal catalysts, most commonly palladium.[9][10] This allows for a second, distinct set of transformations.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the aryl bromide with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a Pd catalyst and a base.[3][11]

-

Buchwald-Hartwig Amination: Forms C-N bonds by reacting the aryl bromide with an amine, also requiring a specific Pd catalyst/ligand system and a base.

-

Heck Reaction: Forms C-C bonds by reacting with an alkene.[10]

Causality Behind the Method: The catalytic cycle of these reactions involves the oxidative addition of the C-Br bond to a low-valent palladium(0) species. This is the rate-limiting step and requires the specific electronic properties of an aryl halide. The resulting Pd(II) intermediate then undergoes transmetalation (Suzuki) or coordination (Buchwald-Hartwig) followed by reductive elimination to form the product and regenerate the Pd(0) catalyst.

Application in Diversity-Oriented Library Synthesis

The true power of this compound is realized when its orthogonal reactivity is exploited in sequential fashion to build molecular libraries. A common strategy involves first derivatizing the highly reactive bromomethyl position with a diverse set of nucleophiles, followed by a cross-coupling reaction at the 3-position with a library of coupling partners.

Caption: Workflow for diversity-oriented synthesis.

This approach was effectively utilized in the development of pilicides, a class of anti-virulence compounds.[3] Researchers synthesized a bromomethyl-substituted scaffold and then introduced a variety of heteroatom-linked substituents via nucleophilic substitution, followed by Suzuki-Miyaura couplings to introduce diverse aryl groups, leading to the identification of potent new drug leads.[3]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for molecular design. Its well-defined and orthogonal reactivity profile provides chemists with reliable and sequential control over the introduction of molecular complexity. By understanding the distinct reactivity of the benzylic and aryl bromide moieties, researchers can efficiently navigate synthetic pathways to generate novel compounds for applications ranging from medicinal chemistry to materials science. Proper adherence to safety protocols is paramount when handling this potent and versatile building block.

References

-

This compound | CAS#:754131-60-7 . Chemsrc. [Link]

-

3-(Bromomethyl)-2-methoxypyridine | C7H8BrNO | CID 57574512 . PubChem, National Center for Biotechnology Information. [Link]

-

Reaction when 3 bromo pyridine is heated with NaNH2 . Filo. [Link]

-

Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide . Angene Chemical. [Link]

-

SAFETY DATA SHEET - 3-(Bromomethyl)pyridine hydrobromide . Fisher Scientific. [Link]

-

The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 . PubChem, National Center for Biotechnology Information. [Link]

-

Support information - Synthesis of 2,6-Bis(bromomethyl)pyridine . The Royal Society of Chemistry. [Link]

-

Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity . Chorell et al., Bioorganic & Medicinal Chemistry. [Link]

-

3-(Bromomethyl)pyridine | C6H6BrN | CID 245934 . PubChem, National Center for Biotechnology Information. [Link]

-

Ethylamine hydrochloride . CAS Common Chemistry. [Link]

-

Pyridine, 3-bromo- . NIST WebBook. [Link]

-

Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide . Guo et al., Synthetic Communications. [Link]

- CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

-

Pyridine # Nucleophilic Substitution Reaction . YouTube. [Link]

-

3-Bromopyridine . Wikipedia. [Link]

-

7.1 Nucleophilic Substitution Reactions Overview . KPU Pressbooks, Organic Chemistry I. [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes . YouTube. [Link]

-

3-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N) . PubChemLite. [Link]

-

The Significance of Pyridine Derivatives in Modern Chemical Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN104974081A - Synthetic method of 3-bromopyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:754131-60-7 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 3-Bromo-2-(bromomethyl)pyridine in Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in countless biologically active agents. Within the diverse family of pyridine-based building blocks, 3-Bromo-2-(bromomethyl)pyridine emerges as a particularly strategic intermediate. This technical guide offers an in-depth exploration of its molecular structure, synthesis, reactivity, and critical applications, providing researchers and drug development professionals with the field-proven insights necessary to leverage this potent reagent in their synthetic endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound is a di-halogenated pyridine derivative that presents two distinct points for synthetic diversification: a reactive bromomethyl group at the 2-position, ideal for nucleophilic substitution, and a bromine atom on the pyridine ring at the 3-position, which is amenable to a wide range of cross-coupling reactions. This dual reactivity is the cornerstone of its utility as a versatile building block.

Physicochemical Data Summary

For effective experimental design and execution, a clear understanding of the physical and chemical properties of this compound and its common precursor, 3-Bromo-2-methylpyridine, is essential. The following table provides a consolidated overview of their key quantitative data.

| Property | This compound | 3-Bromo-2-methylpyridine | Source(s) |

| Molecular Formula | C₆H₅Br₂N | C₆H₆BrN | [1][2] |

| Molecular Weight | 250.92 g/mol | 172.02 g/mol | [1][2] |

| CAS Number | 754131-60-7 | 38749-79-0 | [1][2] |

| Physical State | Solid | Liquid or Solid | [1] |

| Boiling Point | 250.9 ± 25.0 °C at 760 mmHg | Not specified | [1] |

| Density | Not specified | 1.495 g/mL at 25 °C | [1] |

| Refractive Index | Not specified | n20/D 1.5604 | [1] |

| InChI Key | FVIZOBDAEIFYGH-UHFFFAOYSA-N | AIPWPTPHMIYYOX-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(N=C1)CBr)Br | CC1=NC=CC=C1Br | [1] |

Strategic Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-methylpyridine (2-picoline). The causality behind this synthetic strategy lies in the selective introduction of the two bromine atoms, first onto the pyridine ring and subsequently onto the methyl group.

Step 1: Electrophilic Bromination of 2-Methylpyridine to 3-Bromo-2-methylpyridine

The initial step involves the bromination of the pyridine ring. Due to the directing effects of the nitrogen atom and the methyl group, direct bromination can lead to a mixture of products. A common and effective method to achieve regioselective bromination at the 3-position is through an electrophilic substitution reaction using bromine in the presence of a Lewis acid, such as aluminum chloride.[2]

-

Preparation: In a suitable reaction vessel, slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g).

-

Heating and Bromination: The mixture is stirred continuously while being heated to 100°C.

-

Bromine Addition: While maintaining the temperature at 100°C, bromine (40.0 g) is added dropwise over a period of one hour.

-

Reaction Completion: After the complete addition of bromine, the mixture is stirred for an additional 30 minutes.

-

Work-up and Purification: The reaction mixture is cooled and then carefully poured into ice water. The mixture is acidified with concentrated hydrochloric acid. The aqueous layer is then basified and extracted with diethyl ether. The combined organic extracts are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield 3-Bromo-2-methylpyridine.

Step 2: Radical Bromination of 3-Bromo-2-methylpyridine

The second and final step is the side-chain bromination of the methyl group of 3-Bromo-2-methylpyridine. This transformation is most effectively carried out via a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction. This method utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The rationale for this choice is the high selectivity of NBS for benzylic C-H bonds over aromatic C-H bonds under radical conditions.

-

Reaction Setup: 3-Bromo-2-methylpyridine is dissolved in a suitable anhydrous solvent, typically carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagent Addition: N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.

-

Reaction Conditions: The mixture is heated to reflux under an inert atmosphere and irradiated with a UV lamp to initiate and sustain the radical chain reaction.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Isolation: The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly valuable synthon for the construction of complex molecular architectures. The two bromine atoms exhibit differential reactivity, allowing for a stepwise and controlled elaboration of the molecule.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group at the 2-position is highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is analogous to that of benzyl bromide and is a reliable method for introducing the 3-bromo-2-pyridylmethyl moiety into a target molecule. This is a common strategy in the synthesis of pharmaceutical and agrochemical compounds.[3]

Cross-Coupling Reactions at the 3-Bromo Position

The bromine atom on the pyridine ring is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[4] These reactions enable the formation of C-C, C-N, and C-O bonds, providing a powerful tool for the diversification of the pyridine core.

Reaction Selectivity Workflow

Caption: Divergent reactivity of this compound.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound have led to its use as a key intermediate in the synthesis of a variety of biologically active compounds. The pyridine nitrogen can act as a hydrogen bond acceptor, improving the pharmacokinetic properties of a drug candidate, while the substituents introduced via the two bromine atoms can be tailored to optimize binding to a biological target.

A notable application of a closely related compound, 3-(bromomethyl)pyridine hydrobromide, is in the preparation of ether ligands.[5] This highlights the utility of the bromomethylpyridine scaffold in constructing molecules with specific coordination properties, which is relevant not only in catalysis but also in the design of metalloenzyme inhibitors.

Furthermore, bromopyridine derivatives are widely used as intermediates in the synthesis of a broad range of pharmaceuticals, including treatments for cancer, viral infections, and neurological disorders.[6] The ability to introduce diverse functionalities through cross-coupling and nucleophilic substitution reactions makes compounds like this compound invaluable in the generation of compound libraries for high-throughput screening and lead optimization.

For instance, the bromomethyl group can be used to link the pyridine core to a larger scaffold, while the ring bromine can be used to introduce aryl or heteroaryl groups that can modulate the electronic properties of the molecule or engage in specific interactions with a protein target.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is important to avoid inhalation, ingestion, and skin contact. In case of contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly versatile and strategic building block for organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its dual reactivity, with a labile bromomethyl group and a ring bromine amenable to cross-coupling, provides a powerful platform for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage its full potential in the development of novel and impactful chemical entities.

References

- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4479.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.

- ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

- Google Patents. (2020). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

Patsnap. (2015). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]

- PubMed Central. (2012). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Bioorganic & Medicinal Chemistry, 20(19), 5763-5773.

- Google Patents. (2012). US8268845B2 - Substituted diazaspiro-octane derivatives and their use as ccr-2 receptor antagonists.

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of a primary and field-proven synthesis pathway for this compound, a key intermediate in modern medicinal chemistry and drug development.[1][2] The synthesis is presented as a robust two-step process commencing with the electrophilic bromination of 2-methylpyridine to yield 3-bromo-2-methylpyridine, followed by a selective free-radical bromination of the benzylic methyl group. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed, step-by-step experimental protocols, and presents quantitative data in a clear, accessible format. The guide is designed to provide researchers and drug development professionals with the necessary insights to confidently and efficiently synthesize this versatile building block.

Introduction: The Strategic Importance of this compound

Halogenated pyridine derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][3] The strategic placement of halogen atoms on the pyridine scaffold provides synthetic handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1]

This compound is a particularly valuable bifunctional reagent. The bromine atom on the pyridine ring (C3 position) is amenable to a host of organometallic cross-coupling reactions, while the bromomethyl group at the C2 position serves as a potent electrophile for nucleophilic substitution, allowing for the introduction of a wide range of side chains. This dual reactivity makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents.[2] This guide details a reliable and scalable two-step synthesis pathway to access this important compound.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 2-methylpyridine (also known as 2-picoline).

-

Step 1: Electrophilic Aromatic Bromination. The pyridine ring of 2-methylpyridine is first brominated at the 3-position using molecular bromine in the presence of a Lewis acid catalyst, typically aluminum chloride.[3][4][5]

-

Step 2: Free-Radical Benzylic Bromination. The resulting 3-bromo-2-methylpyridine undergoes a selective free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator.[6] This is a classic Wohl-Ziegler reaction.[6]

The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Bromo-2-methylpyridine

Mechanistic Rationale

The first step involves the electrophilic aromatic substitution of a bromine atom onto the pyridine ring. Pyridine itself is relatively unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the reaction can be driven forward under forcing conditions with a Lewis acid catalyst. The aluminum chloride coordinates to the pyridine nitrogen, further deactivating the ring but also facilitating the reaction with bromine at an elevated temperature. The substitution occurs preferentially at the 3-position.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3][5]

Materials:

-

2-Methylpyridine (2-picoline)

-

Aluminum chloride (anhydrous)

-

Bromine

-

Ice water

-

Concentrated hydrochloric acid

-

8 M Sodium hydroxide solution

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add aluminum chloride (200 g).

-

Addition of Starting Material: Slowly add 2-methylpyridine (46.6 g, 0.5 mol) dropwise to the aluminum chloride.

-

Heating: Stir the resulting mixture continuously while heating to 100°C.

-

Bromination: While maintaining the temperature at 100°C, slowly add bromine (40.0 g, 0.25 mol) dropwise over a period of one hour.

-

Reaction Completion: Continue stirring the mixture at 100°C for an additional 30 minutes after the bromine addition is complete.

-

Quenching: After cooling the reaction mixture to room temperature, carefully pour it into ice water.

-

Acidification: Acidify the aqueous mixture by adding concentrated hydrochloric acid.

-

Aqueous Workup: Wash the acidic aqueous solution with ethyl acetate to remove non-basic organic impurities. Separate the aqueous layer and basify it with an 8 M aqueous sodium hydroxide solution until alkaline.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Drying and Concentration: Combine the organic extracts, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.[3] Concentrate the solution under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent system to yield 3-bromo-2-methylpyridine as a colorless oil.[3][5]

Quantitative Data and Expected Outcome

| Parameter | Value | Reference |

| Starting Material | 2-Methylpyridine (46.6 g) | [3][5] |

| Reagents | Bromine (40.0 g), AlCl₃ (200 g) | [3][5] |

| Reaction Temperature | 100°C | [3][5] |

| Reaction Time | 1.5 hours | [3][5] |

| Expected Yield | ~12% (5.09 g) | [3] |

| Appearance | Colorless oil | [3][5] |

Step 2: Synthesis of this compound

Mechanistic Rationale: The Wohl-Ziegler Reaction

The second step is the selective bromination of the methyl group at the 2-position of the pyridine ring. This is achieved via a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction.[6] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[6] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical irradiation.[6][7]

The mechanism proceeds through three key stages:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from trace amounts of HBr to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 3-bromo-2-methylpyridine to form a stable benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) to form the desired product and another bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Simplified mechanism of the Wohl-Ziegler free-radical bromination.

General Experimental Protocol

While a specific, detailed protocol for this exact transformation is not provided in the initial search results, a general procedure based on the principles of the Wohl-Ziegler reaction is as follows:

Materials:

-

3-Bromo-2-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylpyridine (1.0 eq.) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC to observe the consumption of the starting material. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Washing: Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Safety Considerations

-

Bromine: Is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aluminum Chloride: Is a corrosive solid that reacts violently with water. It should be handled in a dry environment.

-

N-Bromosuccinimide (NBS): Is an irritant and should be handled with care.

-

Carbon Tetrachloride: Is a toxic and carcinogenic solvent. Less hazardous alternatives such as cyclohexane may be considered.

-

Hydrochloric Acid and Sodium Hydroxide: Are corrosive and should be handled with appropriate PPE.

Conclusion

The two-step synthesis pathway detailed in this guide, commencing with the electrophilic bromination of 2-methylpyridine followed by a Wohl-Ziegler radical bromination, represents a reliable and well-documented method for producing this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers in the field of drug development can efficiently synthesize this versatile chemical intermediate, thereby facilitating the exploration of novel chemical entities with therapeutic potential.

References

-

Journal of Chemical Sciences. Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. 2014;126(5):1495-1501. Available from: [Link]

-

Canadian Journal of Chemistry. THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. 1964;42(3):698-701. Available from: [Link]

- Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.

-

ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. 2001. Available from: [Link]

-

Wikipedia. N-Bromosuccinimide. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Available from: [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. 2012. Available from: [Link]

-

The Royal Society of Chemistry. Support information. Available from: [Link]

-

PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. 2018;18(12):1721. Available from: [Link]

-

PubMed Central. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. 2015;23(21):8732-8740. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 2017;22(2):161. Available from: [Link]

-

Wikipedia. 3-Bromopyridine. Available from: [Link]

-

Organic Syntheses. 2-bromopyridine. Available from: [Link]

- Google Patents. US11613549B2 - Bromination of pyridine derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Bromo-2-methylpyridine | 38749-79-0 [chemicalbook.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Solubility of 3-Bromo-2-(bromomethyl)pyridine for Researchers and Drug Development Professionals

Physicochemical Properties of 3-Bromo-2-(bromomethyl)pyridine

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its solubility. This compound is a halogenated pyridine derivative with the following characteristics:

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 250.9 ± 25.0 °C at 760 mmHg | [1] |

| Storage Temperature | -20°C | [1] |

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound, featuring a polar pyridine ring and two bromine atoms, suggests a degree of polarity. Pyridine itself is miscible with a wide range of solvents, including water and hexane[2][3]. However, the presence of the two bromo-substituents will influence its solubility. Based on its structure, a qualitative solubility profile can be predicted:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The high polarity of DMSO is well-suited to dissolve polar organic molecules. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating a wide range of organic compounds. |

| Dichloromethane (DCM) | Moderately Polar | Soluble | A common solvent for organic reactions, its moderate polarity should be effective. |

| Chloroform | Moderately Polar | Soluble | Similar to DCM, it is expected to be a good solvent. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Its ester functionality provides some polarity, making it a potential solvent. |

| Acetone | Polar Aprotic | Moderately Soluble | A polar aprotic solvent that should be capable of dissolving the compound. |

| Ethanol | Polar Protic | Sparingly Soluble | The ability to hydrogen bond may be limited, but some solubility is expected due to its polarity. |

| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol, some solubility is anticipated. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the pyridine ring. |

| Hexanes | Nonpolar | Insoluble | The significant difference in polarity makes solubility unlikely. |

| Water | Highly Polar Protic | Insoluble | The organic and halogenated nature of the molecule will likely dominate over the polarity of the pyridine ring, leading to poor aqueous solubility. |

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocols are recommended for determining the solubility of this compound.

Materials and Reagents

-

This compound

-

A selection of organic solvents (as listed in the predicted solubility table)

-

Small vials with screw caps (e.g., 2 mL)

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Qualitative Solubility Screening

This method provides a rapid initial assessment of suitable solvents.

Protocol:

-

Add approximately 10-20 mg of this compound to a clean, dry vial.

-

Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing.

-

Continue adding solvent up to a total volume of 1 mL.

-

Observe the mixture for complete dissolution at room temperature.

-

Record observations as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides accurate and reproducible solubility data.

Protocol:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the chosen solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the vial to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Determine the concentration of the dissolved solid using one of the following methods:

-

Gravimetric Analysis: Evaporate the solvent from the filtered solution and weigh the remaining solid.

-

Spectroscopic Analysis (HPLC or UV-Vis): Prepare a calibration curve of the compound in the same solvent. Dilute the filtered solution to a concentration within the linear range of the calibration curve and measure its absorbance or peak area.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the SDS for the similar compound 3-(Bromomethyl)pyridine hydrobromide indicates that it is corrosive and can cause severe skin burns and eye damage[4][5][6].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[1]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[4][5]

Conclusion

References

-

3-(Bromomethyl)-2-methoxypyridine | C7H8BrNO | CID 57574512 - PubChem. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2024, November 11). Retrieved from [Link]

-

2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem. (n.d.). Retrieved from [Link]

-

Pyridine and Pyridine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Pyridine - chemeurope.com. (n.d.). Retrieved from [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (n.d.). Retrieved from [Link]

-

Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (2025, December 6). Retrieved from [Link]

- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).

-

Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT. (2026, January 8). Retrieved from [Link]

-

3-Bromopyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

Pyridine - NIST WebBook. (n.d.). Retrieved from [Link]

-

3-Bromopyridine | C5H4BrN | CID 12286 - PubChem. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Profile of 3-Bromo-2-(bromomethyl)pyridine: An In-depth Technical Guide

Introduction

3-Bromo-2-(bromomethyl)pyridine is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a bromine substituent on the pyridine ring and a bromomethyl group, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating the structures of its downstream products. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive analysis for research scientists and professionals in drug development.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its unique spectroscopic fingerprint. The pyridine ring is an aromatic system, and the presence of two bromine atoms, one on the ring and one on the methyl substituent, will have characteristic influences on the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of related compounds such as 3-bromopyridine, 2-bromopyridine, and 2-(bromomethyl)pyridine.[1][2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the bromomethyl protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet of doublets | 1H | H-6 |

| ~7.8 | Doublet of doublets | 1H | H-4 |

| ~7.3 | Doublet of doublets | 1H | H-5 |

| ~4.8 | Singlet | 2H | -CH₂Br |

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-5, H-6): The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen. The H-4 and H-5 protons will appear at intermediate chemical shifts. The coupling patterns (doublet of doublets) arise from the spin-spin coupling between adjacent protons on the ring.

-

Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shift will be significantly downfield from a typical methyl group due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~30 | -CH₂Br |

Interpretation and Rationale:

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon atom bearing the bromine (C-3) is expected to be shielded compared to the other carbons. The carbon attached to the bromomethyl group (C-2) will also have a characteristic chemical shift.

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached bromine atom.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1200-1000 | Strong | C-N stretch |

| ~1250 | Strong | C-H in-plane bending |

| ~800-700 | Strong | C-H out-of-plane bending |

| ~700-600 | Strong | C-Br stretch |

Interpretation and Rationale:

The IR spectrum will be characterized by absorptions corresponding to the aromatic pyridine ring and the carbon-bromine bonds. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) will be observed in the 1600-1450 cm⁻¹ region. The strong absorption in the fingerprint region between 700-600 cm⁻¹ will be indicative of the C-Br stretching vibration.[5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 251/253/255 | High | [M]⁺ (Molecular ion) |

| 172/174 | High | [M - Br]⁺ |

| 93 | Medium | [M - 2Br]⁺ |

| 78 | Medium | [C₅H₄N]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, a molecule with two bromine atoms will show three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[6]

-

Fragmentation Pattern: The most likely fragmentation pathway will involve the loss of a bromine radical from the bromomethyl group, leading to a stable pyridyl-methyl cation. Subsequent loss of the second bromine atom is also expected.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) ionization is a suitable method for this compound.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral features, researchers can confidently identify this key synthetic intermediate, ensure its purity, and utilize it effectively in the development of novel chemical entities. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this compound.

References

-

PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromo-4-methoxy-2-pyridinyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

-

NIST. (n.d.). (E)-3-bromo-2-pentene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-bromo 2-phenylacetate (26). Retrieved from [Link]

-

MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

ACS Publications. (n.d.). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound, CAS NO:, Grade Standard: Lab Grade. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br infrared spectrum of bromomethane. Retrieved from [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

- 1. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 3-bromo- [webbook.nist.gov]

- 3. Pyridine, 2-bromo- [webbook.nist.gov]

- 4. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

The Alchemists's Scorpion: A Technical Guide to the Safe Handling of 3-Bromo-2-(bromomethyl)pyridine

Abstract

This technical guide provides a comprehensive safety and handling protocol for 3-Bromo-2-(bromomethyl)pyridine, a highly reactive heterocyclic building block essential for advanced pharmaceutical and materials science research. Due to its potent alkylating nature and lachrymatory properties, this compound presents significant hazards that demand a thorough understanding of its chemical reactivity to mitigate risks effectively. This document moves beyond standard safety data sheet (SDS) summaries to offer an in-depth analysis of the molecule's intrinsic hazards, the causal mechanisms of its toxicity, and detailed, field-proven procedures for its safe manipulation, storage, and disposal. It is intended for researchers, chemists, and drug development professionals who require a self-validating system of protocols to ensure laboratory safety and experimental integrity.

The Double-Edged Sword: Understanding the Inherent Reactivity and Hazards

This compound is a bifunctional molecule whose utility in synthesis is directly derived from its hazardous reactivity. The primary sources of its danger are the two bromine substituents, which have distinct chemical roles. The bromide on the pyridine ring is a relatively stable aromatic halide. In contrast, the bromomethyl group at the 2-position is analogous to a benzylic bromide, rendering it a powerful electrophile and the principal determinant of the compound's toxicity and handling requirements.

Mechanism of Hazard: A Potent Alkylating Agent

The carbon atom of the bromomethyl (-CH₂Br) group is highly susceptible to nucleophilic attack. This reactivity is enhanced by the adjacent pyridine ring, which can stabilize the transition state of Sₙ2 reactions or a potential carbocation in Sₙ1-type reactions.[1] This high reactivity makes this compound a potent alkylating agent .[2]

Alkylation is the transfer of an alkyl group (in this case, the pyridyl-methyl group) to another molecule.[2] In a biological context, this is an indiscriminate and damaging process. The compound can readily react with nucleophilic sites on biological macromolecules, including the amine, thiol, and hydroxyl groups found in amino acids and the nitrogenous bases of DNA.[3][4] This non-specific alkylation disrupts cellular function, leading to cytotoxicity and mutagenesis. This is the fundamental reason for its classification as a hazardous substance.[2]

Physiological Manifestations: Lachrymator and Corrosive Effects

The immediate and most apparent hazard of this compound is its powerful lachrymatory effect. Lachrymators are substances that cause tearing, eye pain, and irritation.[5] This effect is mediated by the compound's ability to act as an electrophile and activate Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels on sensory nerves in the eyes, nose, and respiratory tract.[6] This activation leads to the classic symptoms of intense eye and respiratory irritation.[6]

The corrosive and irritant properties observed upon skin and eye contact stem from the same alkylating mechanism. The compound reacts with proteins and lipids in tissues, causing chemical burns, inflammation, and potential blistering.[3]

Hazard Identification and Physicochemical Properties

A clear understanding of the compound's identity and properties is the foundation of a robust safety plan.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 754131-60-7 | |

| Molecular Formula | C₆H₅Br₂N | |

| Molecular Weight | 250.92 g/mol | |

| Physical State | Solid | |

| Boiling Point | 250.9 ± 25.0 °C at 760 mmHg | |

| Storage Temperature | -20°C, sealed, away from moisture |

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

-

Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation.

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

Given the high reactivity and potent lachrymatory nature of this compound, a multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary line of defense, supplemented by a rigorous PPE protocol.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.

-

Safety Stations: A functional and recently tested safety shower and eyewash station must be immediately accessible.

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling this compound:

| Protection Type | Specific Requirements | Rationale |

| Eye and Face | Chemical splash goggles AND a full-face shield. | Protects against splashes and the potent, immediate effects of vapors on the eyes. Goggles provide a seal, and the face shield protects the entire face. |

| Hand | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). A double-gloving approach (e.g., nitrile inner glove, heavy-duty outer glove) is strongly recommended. | Provides a robust barrier against a highly corrosive and skin-absorbable substance. Double-gloving adds a layer of protection in case of a breach in the outer glove. |